Tert-butyl acetoacetate

描述

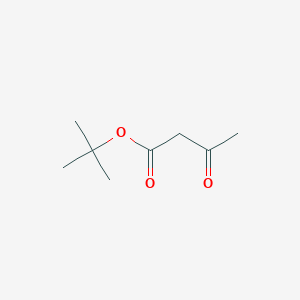

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYRAMKJLMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044402 | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; [Eastman Chemical MSDS] | |

| Record name | tert-Butyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-31-1 | |

| Record name | tert-Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3DOS61GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl Acetoacetate

Conventional and Established Synthesis Routes

The most common and industrially significant method for synthesizing tert-butyl acetoacetate (B1235776) involves the reaction of tert-butyl alcohol with diketene (B1670635). orgsyn.orgguidechem.com This approach is favored for its relatively high yields and the accessibility of the starting materials. orgsyn.org

Reaction of tert-Butyl Alcohol with Diketene

The synthesis of tert-butyl acetoacetate from tert-butyl alcohol and diketene is a widely practiced industrial process. guidechem.com The reaction involves the addition of diketene to tert-butyl alcohol, which acts as a nucleophile, attacking the carbonyl group of the diketene. This process is typically carried out under controlled temperature conditions to ensure the desired product is formed with high purity. orgsyn.orgprepchem.com

Achieving high purity and yield in the synthesis of this compound is contingent upon the careful optimization of reaction parameters. Key factors that are manipulated include temperature, reaction time, and the molar ratio of the reactants. google.com

A typical laboratory-scale procedure involves heating tert-butyl alcohol to a temperature of 80–85 °C before the dropwise addition of diketene over a period of about 2.5 hours. orgsyn.org During the addition, the temperature of the reaction mixture initially drops and then gradually increases to 110–115 °C. orgsyn.org Following the complete addition of diketene, the mixture is stirred for an additional 30 minutes before the product is isolated by distillation under reduced pressure. orgsyn.org This method has been reported to yield 75–80% of this compound. orgsyn.org Scaling up this process has been shown to potentially increase the yield to between 85% and 92%. orgsyn.org

A patented method describes warming a mixture of tert-butyl alcohol and a catalyst to between 30-110 °C, followed by the dropwise addition of diketene. google.com The reaction temperature is maintained between 30-130 °C and after the addition is complete, the mixture is held at this temperature for 1-5 hours to finalize the reaction. google.com This process, when using specific amine catalysts, has reported yields of up to 94.3%. google.com

| Parameter | Laboratory Scale | Patented Industrial Method |

|---|---|---|

| Initial Temperature | 80–85 °C | 30–110 °C |

| Reaction Temperature | 60–115 °C | 30–130 °C |

| Reaction Time | ~3 hours | 1–5 hours post-addition |

| Reported Yield | 75–92% | Up to 94.3% |

Catalysts play a crucial role in enhancing the rate and efficiency of this compound synthesis. Anhydrous sodium acetate (B1210297) is a commonly used catalyst in the conventional synthesis from tert-butyl alcohol and diketene. orgsyn.orgprepchem.com It facilitates the reaction to proceed smoothly, leading to good yields. orgsyn.org

Another effective catalyst is 4-(tertiary amino)pyridine, such as 4-(dimethylamino)pyridine. google.com The use of this catalyst allows the reaction to occur under mild conditions, often without the need for external heating or cooling, and can result in high purity and high yields. google.com The catalytic amount of 4-(tertiary amino)pyridine is typically in the range of 0.001 to 1 mole percent relative to the tert-butyl alcohol. google.com An advantage of this catalyst is its potential for recovery and reuse after the reaction is complete. google.com

Comparison with Synthesis of Methyl and Ethyl Acetoacetate Analogs

The synthesis of this compound can be compared with that of its lower alkyl analogs, methyl acetoacetate and ethyl acetoacetate. A common route for these analogs is through transesterification. rsc.org For instance, this compound can be synthesized via the transesterification of methyl or ethyl acetoacetate with tert-butyl alcohol. However, this method is often associated with long reaction times and lower yields, with a reported maximum of 68%. google.com

In contrast, the direct reaction of diketene with the corresponding alcohol is a more direct and generally higher-yielding route for all three esters. The reactivity of this compound in subsequent reactions, such as transacetoacetylation, is noted to be significantly higher than its methyl or ethyl counterparts. lookchem.com It is reported to be about 15-20 times more reactive, which is attributed to the steric hindrance of the tert-butyl group that facilitates the formation of an acetylketene intermediate. lookchem.com This enhanced reactivity makes this compound a preferred reagent in many synthetic applications. mdpi.com

| Synthetic Method | This compound | Methyl/Ethyl Acetoacetate |

|---|---|---|

| Reaction with Diketene | High yields (75-94%) orgsyn.orggoogle.com | Common industrial method |

| Transesterification | Lower yields (~68%) and longer reaction times google.com | Commonly used rsc.org |

| Reactivity in Transacetoacetylation | 15-20 times more reactive lookchem.com | Less reactive lookchem.com |

Advanced and Novel Synthetic Approaches

While conventional methods for synthesizing this compound are well-established, research into advanced and novel synthetic routes continues, with a focus on improving efficiency, selectivity, and sustainability.

Enantioselective Synthesis Methods

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. While this compound itself is achiral, it is a key precursor in the synthesis of various chiral compounds. For instance, it can be a substrate in diazo transfer reactions to form α-diazo-β-keto esters, which are then used in asymmetric synthesis. orgsyn.orgorgsyn.org

One notable example of enantioselective synthesis involving a derivative of this compound is the asymmetric oxidation of tert-butyl disulfide, which is catalyzed by cyclohexanone (B45756) monooxygenase to produce enantiomerically pure (R)-tert-butyl tert-butanethiosulfinate. nih.gov Although this is not a direct synthesis of a chiral form of this compound, it highlights the role of its structural motifs in asymmetric transformations.

Furthermore, this compound is utilized in multicomponent reactions, such as the Hantzsch pyrrole (B145914) synthesis, which can be adapted for the production of chiral pyrrole derivatives. nih.gov The development of enantioselective methods for reactions involving this compound is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals and other fine chemicals.

Asymmetric Reduction of this compound

The asymmetric reduction of this compound is a pivotal chemical transformation for producing optically pure (S)-tert-butyl 3-hydroxybutyrate (B1226725), a valuable chiral building block in organic synthesis. This process can be achieved through various synthetic methodologies, including biocatalytic and organocatalytic approaches, which offer high enantioselectivity.

Biocatalytic Approaches (e.g., Saccharomyces cerevisiae B5)

Biocatalysis presents an effective and environmentally benign route for the asymmetric reduction of ketones. Whole-cell biocatalysts, such as yeast, are frequently employed due to their availability and the presence of reductase enzymes that can perform stereoselective reductions. researchgate.net

Research has demonstrated the successful synthesis of (S)-tert-butyl 3-hydroxybutyrate through the asymmetric reduction of this compound using the yeast strain Saccharomyces cerevisiae B5 as the biocatalyst. researchgate.netscientific.netdntb.gov.uascientific.net This microbial transformation leverages the enzymatic machinery within the yeast cells to convert the prochiral ketone group of this compound into a chiral hydroxyl group, yielding the desired (S)-enantiomer with high optical purity. researchgate.netscientific.net

Influence of Reaction Parameters on Enantiomeric Excess and Conversion (e.g., substrate concentration, biomass, inhibitors like chloroform)

The efficiency and stereoselectivity of the biocatalytic reduction of this compound are highly dependent on various reaction parameters. The optimization of these conditions is crucial for maximizing both the conversion of the substrate and the enantiomeric excess (e.e.) of the product. researchgate.netscientific.net

Key parameters influencing the reaction include:

Substrate Concentration: The concentration of this compound has a dual effect. While a lower substrate concentration combined with a higher biomass amount leads to high conversion rates, an increase in the amount of substrate can enhance the enantiomeric excess of the resulting (S)-tert-butyl 3-hydroxybutyrate. researchgate.netscientific.net

Biomass Concentration: A higher concentration of Saccharomyces cerevisiae B5 cells generally results in a higher conversion rate. researchgate.netscientific.net

Inhibitors: The addition of specific inhibitors can significantly improve the optical purity of the product. For instance, the use of chloroform (B151607) at a concentration of 6 g/L has been shown to be effective in obtaining a product with high enantiomeric excess. researchgate.netscientific.netscientific.net

pH, Temperature, and Time: Optimal reaction conditions have been identified to be an initial pH of 6.2, a temperature of 30 °C, and a reaction time of 60 hours. researchgate.netscientific.net

Under fully optimized conditions, the biocatalytic reduction can achieve complete conversion and exceptional enantioselectivity. researchgate.netscientific.net

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Optimal pH | 6.2 | Contributes to optimal reaction environment | researchgate.netscientific.net |

| Optimal Temperature | 30 °C | Maximizes enzyme activity and cell viability | researchgate.netscientific.net |

| Optimal Time | 60 hours | Allows for completion of the reaction | researchgate.netscientific.net |

| Inhibitor | Chloroform (6 g/L) | Increases optical purity (enantiomeric excess) | researchgate.netscientific.netscientific.net |

| Optimized Combination | Substrate: 2.0 g/L, Biomass: 140 g/L, Chloroform: 6 g/L | Achieved 100% conversion and 100% enantiomeric excess | researchgate.netscientific.net |

Asymmetric Organocatalytic Reactions (e.g., Mannich reactions with cinchona-based squaramide organocatalysts)

Organocatalysis provides a powerful alternative to metal-based or biocatalytic systems for asymmetric synthesis. The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective using chiral organocatalysts. rsc.org

For this compound, highly enantioselective Mannich reactions have been successfully developed using cinchona-based squaramide organocatalysts. bit.edu.cn In these reactions, this compound acts as a nucleophile that adds to imines. The cinchona-squaramide catalyst effectively controls the stereochemical outcome of the reaction. This methodology has been applied to the reaction of this compound with imines bearing a benzothiazole (B30560) moiety, yielding the corresponding benzothiazole β-keto ester derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to 98% e.e.). bit.edu.cn The bifunctional nature of the squaramide catalyst, which can activate both the nucleophile and the electrophile, is key to its high efficiency and stereocontrol. uva.esnih.gov

Reaction Mechanisms and Kinetics Involving Tert Butyl Acetoacetate

Mechanistic Investigations of Acetoacetylation Reactions

Acetoacetylation, the process of adding an acetoacetyl group to a molecule, is a key application of t-BAA. The mechanism by which t-BAA achieves this is distinct and highly efficient.

Spectroscopic and kinetic studies have revealed that the transacetoacetylation reaction involving tert-butyl acetoacetate (B1235776) proceeds through a unique mechanism. lookchem.com The rate-limiting step is a unimolecular process where t-BAA eliminates tert-butanol (B103910) to form a highly reactive acetylketene intermediate. lookchem.comsemanticscholar.org This intermediate is then rapidly trapped by a nucleophile, such as an alcohol or amine, to yield the final acetoacetylated product. semanticscholar.orgresearchgate.net This pathway is facilitated by heating, often in solvents like toluene (B28343) or xylene, and typically requires no catalyst. lookchem.com The generation of acetylketene from t-BAA upon heating is a well-established process. semanticscholar.org

The acetoacetylation mechanism of tert-butyl acetoacetate is fundamentally different from a typical transesterification reaction. chemicalbook.com Standard transesterification involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate. In contrast, the t-BAA mechanism involves the thermal decomposition of the ester into an acetylketene intermediate first, which is a separate, distinct pathway. lookchem.comresearchgate.netchemicalbook.com This unique mechanism allows for the acetoacetylation of molecules like polyesters without disrupting the main polymer structure. chemicalbook.com

Kinetic analyses provide quantitative insights into the reactivity of this compound, especially in comparison to other alkyl acetoacetates.

Research has demonstrated that this compound is significantly more reactive in transacetoacetylation than its more commonly used methyl or ethyl counterparts. chemicalbook.com Kinetic studies have shown that t-BAA is approximately 15 to 20 times more reactive than methyl acetoacetate or ethyl acetoacetate. chemicalbook.com This heightened reactivity makes reactions with t-BAA much more rapid, even at moderate temperatures around 100 °C. lookchem.com

Table 1: Reactivity Comparison of Acetoacetate Esters

| Compound | Relative Reactivity | Key Characteristics |

|---|---|---|

| This compound | 15-20 times more reactive than methyl or ethyl analogs chemicalbook.com | High reactivity due to acetylketene intermediate mechanism; reactions are rapid and often catalyst-free lookchem.comchemicalbook.com |

| Methyl Acetoacetate | Baseline | Slower reaction kinetics compared to t-BAA chemicalbook.com |

| Ethyl Acetoacetate | Baseline | Slower reaction rates; can lead to product mixtures due to side reactions lookchem.com |

A key factor influencing the reaction rate of this compound is the steric hindrance provided by the bulky tert-butyl group. google.com Counterintuitively, this significant steric bulk actually increases the molecule's reactivity in transacetoacetylation reactions. chemicalbook.com The steric strain facilitates the unimolecular elimination of the stable tert-butyl cation (which is subsequently deprotonated to isobutylene) and tert-butanol, leading to the formation of the acetylketene intermediate. lookchem.comresearchgate.net This contrasts with less hindered esters like methyl and ethyl acetoacetate, where this elimination pathway is less favored. The reaction rate is also influenced by temperature, with heating to 100-150 °C typically used to drive the formation of the acetylketene intermediate. lookchem.com The choice of solvent can also play a role; for instance, using cyclohexane (B81311) can help to azeotropically remove the tert-butyl alcohol byproduct, which can improve yields in sluggish reactions, such as with phenol. lookchem.com

Kinetic Studies of this compound Reactions

Reaction Pathways and Product Formation

This compound serves as a versatile precursor for a wide array of acetoacetic acid derivatives through its reactions with various nucleophiles. lookchem.comchemicalbook.com

The primary reaction pathway involves heating t-BAA with an alcohol or amine, which displaces the tert-butoxy (B1229062) group to form a new acetoacetate ester or acetoacetamide, respectively. lookchem.comchemicalbook.com This process is effective for a broad range of nucleophiles, including primary and secondary alcohols, as well as secondary and aromatic amines. lookchem.com

However, the reaction pathway can be complicated by side reactions. For example, when reacting with unhindered primary amines like n-heptylamine, unwanted enamine byproducts can form. lookchem.comchemicalbook.com The formation of these byproducts can be minimized by adjusting reaction conditions, such as using dilute solutions or altering the mode of addition. lookchem.comchemicalbook.com In some cases, the reaction can be controlled to selectively produce different products. The reaction of t-BAA with morpholine (B109124), for instance, can yield an enaminoester under kinetic control or a ketoamide under thermodynamic control.

Furthermore, t-BAA can participate in other transformations. Under certain conditions, the acetoacetate product can undergo a Carroll rearrangement, a type of thermal decarboxylative allylation. lookchem.com

Table 2: Summary of Reaction Pathways and Products

| Reactant(s) | Conditions | Major Product(s) | Notes |

|---|---|---|---|

| t-BAA + Alcohol (Primary, Secondary, Tertiary) | Heat (100-150 °C), Toluene/Xylene lookchem.com | Acetoacetate Ester lookchem.com | General and high-yielding reaction chemicalbook.com |

| t-BAA + Amine (Secondary, Aromatic) | Heat (100-150 °C), Toluene/Xylene lookchem.com | Acetoacetamide lookchem.com | Proceeds readily in good yield lookchem.com |

| t-BAA + Primary Amine (e.g., n-heptylamine) | Standard Conditions lookchem.com | Acetoacetamide, Enamines lookchem.comchemicalbook.com | Enamine formation is a significant side reaction lookchem.com |

| t-BAA + Phenol | Heat, Cyclohexane lookchem.com | Phenyl Acetoacetate lookchem.com | Sluggish reaction; improved by azeotropic removal of t-butanol lookchem.com |

Nucleophilic Reactions with this compound.chemicalbook.comacs.orglookchem.com

This compound serves as a versatile reagent for acetoacetylation, reacting with a wide range of nucleophiles to yield valuable acetoacetic acid derivatives. chemicalbook.comlookchem.comlookchem.com Its heightened reactivity compared to methyl or ethyl analogs makes it a preferred choice in many synthetic applications. chemicalbook.com The general mechanism involves nucleophilic attack at the acetyl or ester carbonyl, leading to the substitution of the tert-butoxy group.

The reaction of various nucleophiles with this compound provides a convenient route for the synthesis of a diverse array of acetoacetic acid derivatives. chemicalbook.comlookchem.comlookchem.com This process, known as transacetoacetylation, is efficient for producing different acetoacetates and acetoacetamides. lookchem.com The use of t-BAA is particularly advantageous for the acetoacetylation of alcohols and amines, often resulting in high yields. chemicalbook.com The mechanism for acetoacetylation with t-BAA is distinct from typical transesterification reactions, allowing for selective modification without altering the backbone of complex molecules like polyesters. chemicalbook.com This reaction is reportedly 15 to 20 times faster than when using methyl or ethyl acetoacetate. chemicalbook.com

A general procedure for synthesizing acetoacetic acid derivatives involves heating a solution of the nucleophile and this compound in a solvent like xylene. lookchem.com The evolution of tert-butyl alcohol at approximately 120°C indicates the progress of the reaction. lookchem.com For thermally sensitive materials, the t-BAA can be added dropwise to a preheated solution of the nucleophile. lookchem.com

This compound is highly effective for the acetoacetylation of both primary and secondary hydroxyl groups. chemicalbook.com The reaction with alcohols (transesterification) and amines yields the corresponding acetoacetates and acetoacetamides, respectively. lookchem.com The process is driven to completion by the distillation of the tert-butyl alcohol byproduct. google.com

Several methods can be employed for these syntheses, depending on the properties of the nucleophile. lookchem.com

Method A: Heating a solution of the nucleophile and t-BAA in xylene is suitable for many alcohols and amines. lookchem.com

Method B: For more controlled removal of tert-butyl alcohol, the reaction can be performed in a flask equipped with a distillation column. lookchem.com

Method C: For low-boiling nucleophiles, refluxing t-BAA with a slight excess of the nucleophile for 1-3 hours is effective. lookchem.com

The synthesis of acetoacetamides from secondary or aromatic amines using t-BAA proceeds readily and in good yields. lookchem.com

Table 1: Examples of Acetoacetates and Acetoacetamides Prepared from this compound

| Nucleophile | Product | Yield (%) |

|---|---|---|

| n-Heptylamine | N-(n-Heptyl)acetoacetamide | - |

| Morpholine | N-Acetoacetylmorpholine | - |

| Various Alcohols | Corresponding Acetoacetates | High |

| Various Amines | Corresponding Acetoacetamides | High |

> Data sourced from multiple studies on the synthetic applications of this compound. chemicalbook.comlookchem.com

While the reaction of this compound with amines is a powerful synthetic tool, it can be complicated by the formation of unwanted byproducts, particularly enamines. chemicalbook.comlookchem.comlookchem.com The reaction of t-BAA with unhindered primary amines, such as n-heptylamine, under standard conditions can lead to the formation of enamines. chemicalbook.comlookchem.comlookchem.com

The formation of these byproducts can be minimized through several strategies: chemicalbook.comlookchem.comlookchem.com

Dilution: Conducting the reaction in a more dilute solution can disfavor the bimolecular reaction leading to enamine formation. chemicalbook.comlookchem.com

Altering the Mode of Addition: The slow, dropwise addition of the amine to a heated solution of t-BAA can help to maintain a low concentration of the amine, thereby suppressing enamine formation. lookchem.com

The acetoacetate group itself can react with amines to form enamines, a reaction that is dynamic and reversible, especially in the presence of water. acs.org

Competition Between Kinetic and Thermodynamic Control in Reactions (e.g., Reaction with Morpholine).acs.org

The reaction between this compound and a secondary amine like morpholine serves as a classic example of the competition between kinetic and thermodynamic control. acs.orgacs.orgacs.orgsandiego.edu Depending on the reaction conditions, two different products can be selectively formed: the enaminoester (kinetic product) or the ketoamide (thermodynamic product). acs.orgacs.orgacs.org

This competition arises because the two functional groups on the t-BAA molecule (the ester and the ketone) vie for a single reagent. acs.orgsandiego.edu

Molecular modeling techniques, such as AM1 and ab initio calculations, can be employed to predict the thermodynamically favored product. acs.orgsandiego.edu These calculations consistently show that the formation of the ketoamide is the more energetically favorable reaction. acs.org For instance, AM1 calculations indicate that the reaction to form the ketoamide is favored by approximately 7.5 kcal/mol. acs.org Similarly, ab initio calculations using HF/6-31G* also favor the formation of the ketoamide. acs.org This computational approach provides a theoretical basis for identifying the thermodynamically controlled product before experimental verification. acs.orgsandiego.edu

Table 2: Calculated Energies for Reactants and Products in the Reaction of Morpholine with this compound

| Compound | AM1 Energy (kcal/mol) |

|---|---|

| Morpholine | -59.240 |

| This compound | -123.018 |

| Enaminoester | -182.258 |

| Ketoamide | -189.693 |

> Data from molecular modeling studies. acs.org

The selective formation of either the kinetic or thermodynamic product can be achieved by carefully controlling the experimental conditions, particularly the temperature. wikipedia.orglibretexts.org

Kinetic Control: This is typically favored at lower temperatures and shorter reaction times. wikipedia.orglibretexts.org For the reaction of morpholine with t-BAA, mixing the reactants at ice-bath temperature leads to the formation of the enaminoester, the kinetic product. acs.orgsandiego.edu Under these conditions, the reaction is essentially irreversible, and the product that forms faster predominates. libretexts.org

Thermodynamic Control: Higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org Heating t-butyl acetoacetate to approximately 165°C and then slowly adding morpholine results in the formation of the ketoamide. acs.orgsandiego.edu At this elevated temperature, the initial kinetic product has enough energy to revert to the starting materials, allowing the reaction to proceed to the more stable thermodynamic product. acs.orglibretexts.org

The products can be identified and distinguished using analytical techniques such as NMR, IR, and GC-MS. acs.orgacs.orgacs.org

Advanced Reaction Types

This compound (t-BAA) is a versatile reagent in organic synthesis, participating in a variety of advanced reactions beyond simple transesterification. Its unique structural features, particularly the bulky tert-butyl group, influence its reactivity and the stability of intermediates, enabling its use in complex molecular constructions.

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.netresearchgate.net this compound serves as an effective Michael donor due to the acidity of the methylene (B1212753) protons located between its two carbonyl groups. researchgate.netgoogle.com The reaction is typically initiated by a base, which deprotonates the t-BAA to form a stabilized enolate anion. researchgate.net This enolate then attacks the β-carbon of the acceptor. researchgate.net

The steric hindrance from the tert-butyl group can influence reaction kinetics, sometimes resulting in slower consumption compared to methyl or ethyl analogs. nih.gov However, the stability of the tert-butyl ester under certain conditions, particularly in strongly alkaline aqueous solutions, allows for the formation of bis-Michael adducts in high yields. researchgate.net This reactivity is harnessed in polymer chemistry, where t-BAA is used to functionalize polyols via transesterification, creating Michael donor polymers that can be cross-linked with multifunctional acrylates to form polymer networks. researchgate.netresearchgate.nettechscience.comnih.govmdpi.com

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Catalyst | Solvent | Key Findings | Reference(s) |

| Acrylates | 5M KOH | Water | Rapid reaction, formation of stable bis-Michael adducts in moderate to high yields. | researchgate.net |

| Imines with benzothiazole (B30560) moiety | Cinchona-based squaramide | Not specified | Highly enantioselective Mannich reaction, yielding β-keto esters in up to 99% yield and 98% ee. | chemicalbook.com |

| Poly(propylene glycol) diacrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Used in the formation of polymeric networks; kinetics were studied for model and polymer systems. | researchgate.net |

| Multifunctional Acrylates | Weakly basic catalysts | Not specified | Used in two-part adhesive compositions that cure via Michael addition. | google.comgoogle.com |

This compound is a key building block in various condensation and cyclization reactions to synthesize a wide array of heterocyclic and carbocyclic systems.

One of the most notable applications is the Hantzsch 1,4-dihydropyridine (B1200194) synthesis . nih.gov This multi-component reaction typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. nih.govctu.edu.vn When t-BAA is used, it can lead to the formation of di-tert-butyl-1,4-dihydropyridine-3,5-dicarboxylates. rsc.org Modified one-pot Hantzsch syntheses using t-BAA have been developed to produce complex quinoline (B57606) derivatives. researchgate.net While the reaction is robust, studies have shown that t-BAA may be consumed more slowly than its methyl or ethyl counterparts due to steric effects. nih.gov

Knoevenagel condensation is another important reaction where t-BAA participates. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, like t-BAA, often catalyzed by a weak base. mdpi.comsemanticscholar.org Research has shown that the use of t-BAA in Knoevenagel condensations with either aromatic or aliphatic aldehydes can afford high Z-selectivity in the resulting β-substituted keto esters. biust.ac.bw A prominent example is the reaction of t-BAA with phthalic anhydride (B1165640) in the presence of triethylamine (B128534) and acetic anhydride. mdpi.comsemanticscholar.org This process proceeds via a Knoevenagel condensation, followed by elimination and rearrangement steps to yield intermediates for the synthesis of 1H-indene-1,3(2H)-dione, a key component for non-fullerene acceptors in organic solar cells. mdpi.comsemanticscholar.orgresearchgate.net

Furthermore, t-BAA can undergo acid-catalyzed cyclocondensation with acetone (B3395972) and acetic anhydride to produce 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a stable precursor for the highly reactive acetylketene.

Table 2: Overview of Condensation and Cyclization Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference(s) |

| Hantzsch Synthesis | Aldehyde, Ammonium Acetate (B1210297) | None (thermal) | 1,4-Dihydropyridines | ctu.edu.vnrsc.org |

| Hantzsch Synthesis | 4-(Difluoromethoxy)benzaldehyde, 5,5-Dimethylcyclohexane-1,3-dione, Ammonium Acetate | None (thermal) | Hexahydroquinoline derivative | researchgate.net |

| Knoevenagel Condensation | Phthalic Anhydride | Acetic Anhydride, Triethylamine | (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate | mdpi.comsemanticscholar.org |

| Knoevenagel Condensation | Aromatic or Aliphatic Aldehydes | Not specified | β-substituted keto esters (Z-selective) | biust.ac.bw |

| Acid-Catalyzed Cyclocondensation | Acetone | Acetic Anhydride, Sulfuric Acid | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one |

The structure of this compound allows for selective chemical transformations involving halogenation of the active methylene group and cleavage of its ester or acetyl functionalities.

Halogenation typically occurs at the α-carbon (the methylene group) positioned between the two carbonyls. This position is activated for electrophilic substitution. Halogenating agents such as sulfuryl chloride or bromine can be used to introduce a halogen atom. nih.govgoogle.com For instance, treatment with sulfuryl chloride can lead to halogenation at the methyl α-keto group. nih.gov This step is often part of a larger synthetic sequence, for example, in the preparation of substituted (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. nih.gov

Cleavage of the tert-butyl ester group is a common and synthetically useful transformation. Due to the stability of the tert-butyl cation, the ester can be cleaved under acidic conditions. nih.gov This deprotection can be accompanied by decarboxylation, particularly when heated, to yield a methyl ketone. smolecule.comresearchgate.net For example, copper-catalyzed coupling of aryl iodides with t-BAA, followed by acid-promoted deprotection and decarboxylation, provides an efficient route to α-aryl ketones. researchgate.net

Alternatively, cleavage can occur under basic conditions. A retro-Claisen condensation, or deacylation, can be induced by a base to remove the acetyl group, which is particularly useful after the α-carbon has been functionalized. csir.co.za In some copper-catalyzed arylation reactions, the initially formed α-aryl this compound undergoes spontaneous deacylation under the reaction conditions to yield α-arylacetic acid tert-butyl esters. researchgate.net

Table 3: Selected Halogenation and Cleavage Reactions

| Reaction Type | Reagents | Conditions | Product/Outcome | Reference(s) |

| Halogenation & Cleavage | Sulfuryl Chloride | Not specified | Halogenation of methyl α-keto group and simultaneous cleavage of the tert-butyl ester. | nih.gov |

| Halogenation | Bromine, Sulfuryl Chloride, N-Halosuccinimide | Not specified | Halogenation at the α-position. | google.com |

| Coupling & Cleavage | Aryl Iodides, CuI/trans-4-hydroxy-L-proline | 40°C in DMF, then acid | α-Aryl ketones (via deprotection and decarboxylation). | researchgate.net |

| Coupling & Cleavage | Aryl Iodides, CuI/2-picolinic acid | 70°C in dioxane | α-Arylacetic acid tert-butyl esters (via spontaneous deacylation). | researchgate.net |

| Arylation & Cleavage | Aryl Halides, Pd catalyst, K₃PO₄ | Not specified | Arylacetate ester (via in situ deacylation of the arylated intermediate). | csir.co.za |

| Decarboxylation | Not specified | Certain conditions | Simpler carboxylic acids. smolecule.com | smolecule.com |

Applications of Tert Butyl Acetoacetate in Organic Synthesis and Materials Science

Role as an Acetoacetylating Reagent

The primary application of tert-butyl acetoacetate (B1235776) in both organic synthesis and materials science is as an acetoacetylating reagent. This process involves the introduction of an acetoacetyl group (CH₃COCH₂CO-) onto a substrate molecule. The reaction with t-BAA is noted to be approximately 15 to 20 times faster than with more common analogs like methyl acetoacetate or ethyl acetoacetate. sigmaaldrich.com This heightened reactivity is a significant advantage in many synthetic applications.

The mechanism of acetoacetylation using t-BAA is distinct from typical transesterification reactions. It is believed to proceed through the formation of an acetylketene intermediate, which then reacts with nucleophiles such as alcohols or amines. This pathway allows for the efficient acetoacetylation of various substrates under relatively mild conditions.

Acetoacetylation of Hydroxyl-Bearing Resins (e.g., polyesters, acrylics, cellulosics, epoxies)

Tert-butyl acetoacetate is widely employed to acetoacetylate hydroxyl-bearing coating resins, including polyesters, acrylics, cellulosics, and epoxies. The introduction of the acetoacetyl group into these resin backbones imparts several desirable properties. For instance, in the coatings industry, acetoacetylated resins can lead to formulations with lower viscosity, which is beneficial for developing high-solids coatings.

The presence of the acetoacetyl functionality can also enhance the adhesion of coatings to metal substrates and improve corrosion resistance. This is attributed to the ability of the acetoacetyl group to form complexes with metal surfaces. Furthermore, the modified resins can be crosslinked through various chemistries involving the reactive methylene (B1212753) and carbonyl groups of the acetoacetyl moiety, leading to durable and robust coating films.

Acetoacetylation of Bio-Based Polyols (e.g., castor oil, tall oil fatty acids, cellulose)

In the drive towards more sustainable materials, this compound has found significant application in the modification of bio-based polyols. These polyols, derived from renewable resources such as castor oil, tall oil fatty acids, and cellulose (B213188), can be acetoacetylated to create precursors for bio-based polymers. The hydroxyl groups present in these natural materials are readily reacted with t-BAA, typically at temperatures between 110–130 °C, to yield β-ketoesters. mdpi.com

This modification has been successfully applied to a range of bio-based feedstocks, including soybean oil-based polyols and castor oil. mdpi.com The resulting acetoacetylated bio-polyols can then be used in the formulation of more environmentally friendly coatings, adhesives, and foams.

A notable advantage of using this compound is the ability to perform acetoacetylation reactions without the need for a catalyst. For example, Kraft lignin, a complex biopolymer, has been chemically modified by reaction with t-BAA in a catalyst-free system. Similarly, microcrystalline cellulose can be readily reacted with t-BAA in a DMAc/LiCl solvent system without an additional catalyst. rsc.org This simplifies the reaction process, reduces potential contamination of the final product with catalyst residues, and aligns with the principles of green chemistry.

The successful acetoacetylation of biopolymers is confirmed and characterized through various analytical techniques. These methods are crucial for understanding the degree of substitution and the structural integrity of the modified material. Commonly employed techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the presence of the acetoacetyl group in the modified biopolymer. Characteristic absorption bands corresponding to the carbonyl stretching vibrations of the ketone and ester groups confirm the successful functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the quantification of the degree of acetoacetylation and confirming the attachment of the acetoacetyl group to the biopolymer backbone.

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) : These techniques are used to determine the molecular weight and molecular weight distribution of the acetoacetylated polymer. An increase in molecular weight after the reaction provides evidence of successful modification. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry : MALDI-TOF is a powerful tool for determining the molecular weight of the modified biopolymers with high accuracy. mdpi.com In the analysis of acetoacetylated polyols, the spectra show a characteristic shift in the mass-to-charge ratio (m/z) corresponding to the addition of the acetoacetyl groups, confirming the reaction's success. mdpi.com

| Analytical Technique | Information Provided |

| FTIR Spectroscopy | Confirms the presence of acetoacetyl functional groups. |

| NMR Spectroscopy | Provides detailed structural information and allows for quantification of the degree of substitution. |

| GPC/SEC | Determines molecular weight and molecular weight distribution. |

| MALDI-TOF MS | Accurately measures the molecular weight, showing an increase corresponding to the added acetoacetyl groups. mdpi.com |

The acetoacetylation of bio-based polyols has a significant impact on their material properties. One of the most notable effects is a significant reduction in viscosity. mdpi.com This is primarily due to the disruption of the extensive intermolecular hydrogen bonding networks that are characteristic of many natural polyols. By replacing the hydroxyl groups with the less polar acetoacetyl groups, the intermolecular forces are weakened, leading to a more fluid material that is easier to process and handle in industrial applications.

Synthesis of Complex Organic Molecules and Intermediates

Beyond its role in polymer modification, this compound is a key building block in the synthesis of a wide variety of complex organic molecules and intermediates. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations.

It serves as a precursor for the synthesis of various acetoacetic acid derivatives, acetoacetates, and acetoacetamides. sigmaaldrich.comsigmaaldrich.com For example, it is used in the preparation of (S)-tert-butyl 3-hydroxybutyrate (B1226725), a valuable chiral building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Furthermore, t-BAA is employed in multicomponent reactions, such as the Hantzsch pyrrole (B145914) synthesis, to generate substituted pyrroles, which are important heterocyclic motifs in medicinal chemistry. Other applications include the synthesis of benzothiazole (B30560) β-keto ester derivatives and 1-(diethylamino)-2-acetoacetoxypropane. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound makes it an indispensable reagent for chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and pigments.

Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various organic chemicals and active pharmaceutical ingredients. chemicalbook.comcymitquimica.com Its ability to undergo a range of chemical transformations, such as condensation and acylation, makes it invaluable in the construction of heterocyclic compounds that form the core of many drugs. cymitquimica.com

This compound is employed as a chemical reagent in the preparation of potent inhibitors targeting anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are significant targets in cancer therapy. cymitquimica.com These proteins are often overexpressed in cancer cells, preventing programmed cell death (apoptosis). Small-molecule inhibitors designed to bind to the hydrophobic groove of these proteins can restore the apoptotic process. The synthesis of these complex inhibitors often involves intermediates derived from versatile precursors like this compound.

In the development of novel therapeutics for HIV-1, this compound serves as a precursor for synthesizing core heterocyclic structures. Specifically, it is used to prepare 3,4-disubstituted pyrroles. sigmaaldrich.comsigmaaldrich.com These pyrrole-based small molecules can then be conjugated with peptides to create potent HIV-1 fusion inhibitors. nih.gov These hybrid molecules are designed to target the HIV-1 gp41 protein, preventing the virus from fusing with host cells. nih.gov While the final conjugates are complex, their synthesis relies on foundational building blocks like the pyrrole ring, for which this compound is a key starting material.

A significant application of this compound is in the synthesis of Sunitinib, an oral multi-receptor tyrosine kinase inhibitor used in cancer treatment. snmjournals.org The synthesis of Sunitinib's core pyrrole structure relies on t-BAA as a starting material. google.com This multi-step process provides a versatile route to Sunitinib and its analogues. snmjournals.org The key steps involve the formation of a pyrrole ring system, which is a critical intermediate for the final drug molecule. google.comgoogle.com

The following table outlines a representative synthetic pathway for a key Sunitinib intermediate starting from this compound.

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | This compound | Sodium Nitrite, Acetic Acid | Oxime derivative of t-BAA | Formation of a reactive intermediate. google.com |

| 2 | Oxime derivative, Ethyl acetoacetate | Zinc dust | Substituted pyrrole dicarboxylate | Condensation and cyclization to form the core pyrrole ring. google.com |

| 3 | Substituted pyrrole dicarboxylate | Hydrolysis, Decarboxylation | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Modification of the pyrrole side chains to prepare for subsequent steps. google.com |

| 4 | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Vilsmeier-Haack reaction reagents | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Introduction of an aldehyde group required for the final condensation step. google.com |

This table represents a simplified overview of the synthesis of a key intermediate. The final synthesis of Sunitinib involves further amidation and condensation steps.

Agrochemical Intermediates

This compound is utilized as an intermediate in the agrochemical industry. chemicalbook.comsemanticscholar.org Similar to its role in pharmaceuticals, its reactivity is harnessed to build the molecular frameworks of active ingredients used in products designed for crop protection and management. It serves as a raw material for various organic syntheses within this sector. chemicalbook.com

Pigment Applications

The compound finds use as an acetoacetylating reagent in the synthesis of pigments. chemicalbook.comsemanticscholar.org The acetoacetyl group introduced by t-BAA is a common feature in the structure of various organic pigments. This functional group can be part of a larger chromophore system or be used to link different parts of a pigment molecule, contributing to the final color and stability of the pigment.

Derivatives for Advanced Materials

In materials science, this compound is used to create derivatives for advanced applications, particularly in coatings and resins. It is used to synthesize acetoacetyl-functional resins by reacting it with hydroxyl-bearing polymers like polyesters and acrylics. chemicalbook.com

Key research findings on its use in materials include:

Enhanced Adhesion: The incorporation of the acetoacetyl group into polymer resins can improve the adhesion of coatings to metallic substrates.

Improved Corrosion Resistance: This functionalization can also enhance the corrosion resistance of the coating.

Lower Viscosity: The use of t-BAA in these applications often results in polymer solutions with lower viscosity, which is advantageous for formulating high-solids coatings.

High Reactivity: Kinetic studies have shown that the sterically hindered this compound is significantly more reactive (approximately 15-20 times faster) in transacetoacetylation reactions compared to more common methyl or ethyl analogs. chemicalbook.comchemicalbook.com

Synthesis of β-Keto Esters

This compound is widely employed as an efficient acetoacetylating agent for the synthesis of other β-keto esters through a process known as transacetoacetylation. This reaction involves the transfer of the acetoacetyl group from t-BAA to an alcohol, often catalyzed by enzymes. Research has shown that t-BAA is significantly more reactive in these transformations compared to its methyl or ethyl counterparts.

In enzymatic transesterification, the use of a combination of enzymes has been shown to enhance reaction yields. For instance, the reaction of alcohols with this compound catalyzed by a synergistic mixture of enzymes can produce a range of acetoacetic acid derivatives in high yields.

Table 1: Enzymatic Transesterification of this compound with Various Alcohols

| Alcohol | Enzyme System | Yield (%) | Time (h) |

|---|---|---|---|

| 1-Phenylethanol | CALB, Novozyme proteases, lipase (B570770) from Rhizopus niveus, lipoprotein lipase from Pseudomonas sp. | >90 | 48 |

Benzothiazole β-Keto Ester Derivatives

The synthesis of benzothiazole β-keto ester derivatives can be achieved with high efficiency and stereocontrol using this compound. A notable example is the highly enantioselective Mannich reaction of imines bearing a benzothiazole moiety with this compound. chemicalbook.com This reaction, catalyzed by a cinchona-based squaramide organocatalyst, proceeds with excellent yields and high enantioselectivities. chemicalbook.com The resulting benzothiazole β-keto ester derivatives are obtained in yields of up to 99% and with enantiomeric excesses (ee) of up to 98%. chemicalbook.com

3,4-Disubstituted Pyrroles

This compound is a key starting material in the synthesis of highly substituted pyrrole derivatives. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed utilizing tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govsyrris.comnih.gov This method leverages the Hantzsch pyrrole synthesis, where the hydrobromic acid generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. nih.govsyrris.comnih.gov This continuous flow process is highly efficient and allows for the rapid generation of a library of diversely substituted pyrroles. nih.govsyrris.comnih.gov

Table 2: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

| Amine | α-Bromoketone | Yield (%) |

|---|---|---|

| Benzylamine | α-Bromoacetophenone | 65 |

Polyfunctional Dihydrofuran and Tetrahydropyran (B127337) Derivatives

While direct, detailed research on the synthesis of a wide range of polyfunctional dihydrofuran and tetrahydropyran derivatives using this compound is not extensively documented in readily available literature, the inherent reactivity of t-BAA makes it a plausible precursor for such molecules. The β-keto ester functionality can be readily transformed into various other functional groups, and the active methylene group is amenable to a variety of carbon-carbon bond-forming reactions, which are key steps in the construction of these heterocyclic rings. For instance, the synthesis of tert-butyl 2,5-dihydrofuran-3-carboxylate has been reported, demonstrating the utility of t-BAA in forming the dihydrofuran core. The synthesis of more complex, polyfunctional derivatives would likely involve multi-step sequences where this compound provides a key building block.

1H-Indene-1,3(2H)-dione via specific condensation reactions

This compound serves as a precursor in the synthesis of 1H-indene-1,3(2H)-dione, a key component in the development of non-fullerene acceptors for organic solar cells. researchgate.net The synthesis proceeds through an intermediate, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. researchgate.net This intermediate is formed through specific condensation reactions, and its subsequent transformation leads to the desired 1H-indene-1,3(2H)-dione structure. researchgate.net

Catalysis and Ligand Development

The ability of this compound to form stable complexes with metal ions has led to its use in the development of novel catalysts and ligands.

Use in Catalyst Synthesis (e.g., Aluminum β-ketoesters)

This compound reacts with aluminum alkoxides, such as aluminum isopropoxide ([Al(OⁱPr)₃]₄), to form aluminum β-ketoesterate complexes. tuwien.atresearchgate.net These reactions can yield different products depending on the reaction conditions. tuwien.atresearchgate.net At room temperature, the reaction exclusively forms monomeric Al(β-ketoesterate)₃ derivatives where the aluminum atom is octahedrally coordinated. tuwien.atresearchgate.net However, at elevated temperatures, which promote the de-oligomerization of the aluminum isopropoxide tetramer, asymmetrically substituted dimeric complexes, [Al(OⁱPr)₂(β-ketoesterate)]₂, are formed. tuwien.atresearchgate.net In these dimers, one aluminum atom is octahedrally coordinated while the other is tetrahedrally coordinated, and they are bridged by two isopropoxo groups. tuwien.atresearchgate.net

Table 3: Aluminum β-ketoesterate Complexes from this compound

| Reaction Temperature | Product | Aluminum Coordination |

|---|---|---|

| Room Temperature | Al(this compound)₃ | Monomeric, Octahedral |

These aluminum β-ketoester complexes have potential applications as catalysts in various organic transformations.

Role in Lewis Acid Catalyzed Reactions

This compound (t-BAA) serves as a versatile nucleophilic component in various Lewis acid-catalyzed carbon-carbon bond-forming reactions. The primary role of the Lewis acid is to coordinate with the electrophilic partner, typically an aldehyde or imine, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and rendering it more susceptible to nucleophilic attack by the enol or enolate form of t-BAA. This activation strategy is central to several important multicomponent reactions where t-BAA is a key substrate.

In the Biginelli reaction , a well-established method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), t-BAA can function as the 1,3-dicarbonyl component. This reaction involves the condensation of an aldehyde, a urea (B33335), and a β-keto ester wikipedia.org. The reaction is effectively catalyzed by a range of Lewis acids, such as boron trifluoride or metal triflates wikipedia.org. The Lewis acid activates the aldehyde, facilitating a rate-determining aldol-type condensation with the β-keto ester, followed by cyclization with urea to form the heterocyclic product wikipedia.org.

Similarly, in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis , t-BAA can be used as the β-keto ester. This one-pot condensation reaction combines an aldehyde, two equivalents of the β-keto ester, and an ammonia (B1221849) source nih.gov. Lewis acids like zinc or iron salts are often employed to catalyze the reaction by activating the aldehyde and promoting the formation of key intermediates, leading to the final dihydropyridine (B1217469) ring system nih.govresearchgate.net.

The principles of Lewis acid catalysis are also fundamental to the Mukaiyama aldol (B89426) reaction , where an enol silane (B1218182) (derivable from t-BAA) adds to an aldehyde scispace.comorganic-chemistry.org. A strong Lewis acid, such as titanium tetrachloride (TiCl₄), coordinates to the aldehyde's carbonyl oxygen, which dramatically increases its electrophilicity and facilitates the C-C bond formation upon attack by the enol silane scispace.comorganic-chemistry.orgmsu.edu.

Furthermore, Lewis acids like ceria-yttria composites have been shown to facilitate the transesterification of β-keto esters, a reaction class where t-BAA's high reactivity is advantageous acs.org. In these transformations, the Lewis acid activates the carbonyl group of the ester, enabling its reaction with various nucleophiles.

Organocatalysis in Asymmetric Transformations

This compound is a highly effective prochiral nucleophile in asymmetric organocatalysis, where small chiral organic molecules are used as catalysts to induce stereoselectivity. The bulky tert-butyl group can play a crucial role in enhancing enantiomeric excess in certain transformations. Its active methylene group readily participates in a variety of C-C bond-forming reactions, leading to the synthesis of valuable chiral building blocks.

A prominent application of t-BAA is in the asymmetric Mannich reaction . Research has demonstrated that cinchona-based squaramide organocatalysts can effectively catalyze the reaction between t-BAA and imines bearing a benzothiazole group. This transformation proceeds with high efficiency, affording the corresponding β-keto ester derivatives in yields of up to 99% and with excellent enantioselectivities, reaching up to 98% enantiomeric excess (ee). The bifunctional nature of the squaramide catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, is key to achieving this high degree of stereocontrol.

In addition to Mannich reactions, t-BAA is employed in organocatalytic multicomponent reactions for the synthesis of enantioenriched heterocyclic structures. For instance, it can act as the Michael donor in domino reactions that proceed via Michael addition followed by a Pictet-Spengler-type cyclization, yielding complex chiral piperidine (B6355638) derivatives.

Another area of application is in asymmetric reductions . The ketone functionality of t-BAA can be stereoselectively reduced to produce chiral β-hydroxy esters. Biocatalysts, such as the yeast Saccharomyces cerevisiae, have been successfully used to catalyze the asymmetric reduction of this compound to (S)-tert-butyl 3-hydroxybutyrate. Optimization of reaction conditions, including temperature, pH, and the use of inhibitors, allows for the production of the chiral alcohol with high conversion and optical purity.

The following table summarizes selected findings in the application of this compound in organocatalyzed asymmetric transformations.

Spectroscopic and Analytical Studies of Tert Butyl Acetoacetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of tert-butyl acetoacetate (B1235776) derivatives. It provides insights into the connectivity of atoms and the electronic environment of nuclei within a molecule.

1H NMR Applications in Reaction Monitoring and Product Characterization

Proton (¹H) NMR spectroscopy is instrumental in monitoring the progress of reactions involving tert-butyl acetoacetate and characterizing the resulting products. The chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in this compound itself, distinct signals are observed for the protons of the tert-butyl group, the methylene (B1212753) group, and the methyl group.

In a study involving the reaction of morpholine (B109124) with this compound, ¹H NMR was used to analyze the products formed under different conditions. This analysis helps in determining whether the reaction yields an enamine ester or a ketoamide by observing the characteristic proton signals of each product. sandiego.edu Similarly, in the synthesis of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate from phthalic anhydride (B1165640) and this compound, ¹H NMR confirmed the structure of the product. The spectrum showed a singlet for the tert-butyl protons at 1.18 ppm and another for the methyl protons at 3.14 ppm. semanticscholar.org

The tert-butyl group, with its nine equivalent protons, gives a characteristically intense and sharp singlet in the ¹H NMR spectrum, making it a useful probe in studies of macromolecular complexes. nih.govnih.gov This feature allows for sensitive detection even when the molecule is part of a large assembly. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ) in ppm (Solvent: CCl₄) |

| tert-Butyl group (-C(CH₃)₃) | ~1.45 |

| Methylene group (-CH₂-) | ~3.3 |

| Methyl group (-COCH₃) | ~2.1 |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

13C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. fiveable.meopenstax.org This technique is crucial for confirming the carbon framework of this compound derivatives.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| Carbonyl Carbon (Ketone) | 200-220 |

| Carbonyl Carbon (Ester) | 160-180 |

| sp² Hybridized Carbons (Alkenes/Aromatics) | 100-150 |

| sp³ Hybridized Carbon (quaternary, -O-C (CH₃)₃) | 70-90 |

| sp³ Hybridized Carbons (-CH₂-, -CH₃) | 10-50 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. mdpi.comnih.gov

In the study of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, HRMS was used to confirm the elemental composition of the synthesized molecule. The calculated mass for the protonated molecule [C₁₆H₁₇O₅]⁺ was 289.1071, and the experimentally found mass was 289.1074, which is in excellent agreement. semanticscholar.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique vibrational spectrum. For this compound and its derivatives, IR spectroscopy can readily identify the presence of key functional groups such as carbonyl groups (C=O) from the ester and ketone, and C-O bonds.

The IR spectrum of this compound shows strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl typically absorbs in the range of 1735-1750 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower frequency, around 1715 cm⁻¹. The presence of these two distinct peaks is a clear indication of the β-keto ester functionality.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=O (Ketone) | Stretching | ~1715 |

| C-O | Stretching | 1000 - 1300 |

| C-H | Stretching | 2850 - 3000 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for determining the purity of a sample and for identifying the components of a mixture. sandiego.edu

In the context of reactions involving this compound, GC/MS can be used to separate the starting materials, products, and any byproducts. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This is particularly useful in analyzing the outcome of reactions where multiple products may be formed, such as in the competitive reaction of morpholine with this compound. sandiego.edu

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, many of its derivatives are crystalline solids. For these compounds, X-ray crystallography can provide unambiguous structural information, including bond lengths, bond angles, and stereochemistry.

For instance, the structure of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate was unequivocally confirmed by X-ray diffraction analysis. semanticscholar.org This technique, in combination with spectroscopic methods, provides a complete and detailed picture of the molecular structure in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's proposed molecular formula. The close agreement between the found and calculated values serves as strong evidence for the successful synthesis of the target derivative.

In the study of this compound derivatives, such as Schiff bases and metal complexes, elemental analysis is routinely performed to verify their stoichiometry. For instance, the synthesis of Schiff base ligands derived from the condensation of a primary amine with a carbonyl compound, and their subsequent complexation with metal ions, yields products whose empirical formulas are confirmed by comparing the experimental (found) and theoretical (calculated) elemental percentages.

Below are tables summarizing the elemental analysis data for some representative this compound derivatives found in the literature.

Table 1: Elemental Analysis Data for a Schiff Base Ligand (L) and its Metal Chelates

| Compound | Color | M.p. (°C) | Yield (%) | C% (Calc.) Found | H% (Calc.) Found | N% (Calc.) Found | M% (Calc.) Found |

| L | Pale yellow | 180 | 85 | 68.80 (68.76) | 5.42 (5.38) | 10.03 (10.00) | - |

| [VO(L)₂]SO₄ | Green | >300 | 80 | 54.70 (54.65) | 4.40 (4.36) | 7.69 (7.64) | 6.99 (6.94) |

| [Cr(L)₂Cl₂]Cl | Brown | >300 | 75 | 55.42 (55.38) | 4.51 (4.47) | 7.70 (7.65) | 7.15 (7.11) |

| [Mn(L)₂Cl₂] | Pale brown | >300 | 82 | 57.85 (57.80) | 4.72 (4.68) | 8.04 (8.00) | 7.88 (7.83) |

| [Fe(L)₂Cl₂] | Dark brown | >300 | 80 | 57.75 (57.70) | 4.71 (4.67) | 8.02 (7.98) | 7.99 (7.94) |

| [Co(L)₂]Cl₂ | Greenish brown | >300 | 78 | 58.12 (58.08) | 4.76 (4.72) | 8.09 (8.05) | 8.45 (8.40) |

| [Ni(L)₂]Cl₂ | Pale green | >300 | 85 | 58.15 (58.11) | 4.76 (4.72) | 8.09 (8.05) | 8.42 (8.37) |

| [Cu(L)₂]Cl₂ | Green | >300 | 88 | 57.75 (57.70) | 4.73 (4.69) | 8.03 (7.99) | 9.00 (8.95) |

| [Zn(L)₂]Cl₂ | White | >300 | 77 | 57.60 (57.55) | 4.72 (4.68) | 8.01 (7.97) | 9.25 (9.20) |

| [Cd(L)₂]Cl₂ | White | >300 | 70 | 53.45 (53.40) | 4.39 (4.35) | 7.42 (7.38) | 14.85 (14.80) |

| [Hg(L)₂]Cl₂ | White | >300 | 65 | 48.65 (48.60) | 4.01 (3.97) | 6.74 (6.70) | 24.15 (24.10) |

Similarly, for pyrazole (B372694) derivatives synthesized from this compound, elemental analysis is a crucial step in their characterization.

Table 2: Elemental Analysis Data for Synthesized Pyrazole Derivatives

| Compound Code | Molecular Formula | C% (Calc.) Found | H% (Calc.) Found | N% (Calc.) Found |

| 3a | C₁₇H₁₄N₂O | 77.84 (77.65) | 5.38 (5.49) | 10.68 (10.52) |

| 3b | C₁₈H₁₆N₂O | 78.23 (78.35) | 5.84 (5.79) | 10.14 (10.25) |

| 3c | C₁₈H₁₆N₂O₂ | 73.95 (73.86) | 5.52 (5.46) | 9.58 (9.43) |

| 3d | C₁₇H₁₃FN₂O | 72.85 (72.96) | 4.67 (4.75) | 9.99 (9.85) |

| 3e | C₁₇H₁₃ClN₂O | 71.71 (71.85) | 4.60 (4.53) | 9.84 (9.76) |

| 3f | C₁₇H₁₃BrN₂O | 62.00 (62.15) | 3.98 (3.87) | 8.51 (8.42) |

The data presented in these tables clearly show a strong correlation between the calculated and experimentally determined elemental compositions, thereby confirming the successful synthesis of the respective this compound derivatives.

Other Spectroscopic Techniques relevant to derivatives

Beyond elemental analysis, a host of other spectroscopic techniques are indispensable for the comprehensive characterization of this compound derivatives. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compounds.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure. For many this compound derivatives, mass spectrometry is used to confirm the molecular ion peak, which corresponds to the molecular weight of the synthesized compound.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a molecule. This provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For example, the X-ray crystal structure of tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, a derivative of this compound, has been determined, providing definitive evidence of its molecular conformation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The absorption spectrum can provide information about the electronic transitions within the molecule, and is particularly useful for compounds containing chromophores, such as conjugated systems or aromatic rings. In the study of this compound derivatives, UV-Vis spectroscopy can be used to monitor the formation of products in a reaction and to study the electronic properties of the synthesized compounds. For instance, the photochemical properties of tert-butyl-substituted dimethyldihydropyrene derivatives have been investigated using UV-Vis spectroscopy to monitor their photoswitching behavior. rsc.org

The collective data obtained from these spectroscopic techniques, in conjunction with elemental analysis, provides a complete and unambiguous characterization of this compound derivatives, which is essential for understanding their chemical properties and potential applications.

Future Research Directions and Emerging Applications

Development of More Sustainable and Environmentally Friendly Synthesis Methods

The primary industrial synthesis of tert-butyl acetoacetate (B1235776) involves the reaction of tert-butyl alcohol with diketene (B1670635). While effective, research continues to seek improvements in efficiency and sustainability. A key focus is the development of synthetic routes that offer higher yields, milder reaction conditions, and greater economic and environmental viability.

Recent advancements include patented methods that aim to reduce waste and avoid equipment corrosion, thereby offering a more economical and environmentally protective process. google.com One such method, utilizing fatty amine or tertiary amine catalysts, reports a diketene conversion rate of 100% and product yields exceeding 94%. google.com Furthermore, research into related compounds like tert-butyl acetate (B1210297) has demonstrated the potential of eco-friendly approaches, such as using mesoporous silica (B1680970) catalysts (SBA-15-SO3H) for additive reactions, which could inspire greener pathways for t-BAA synthesis. researchgate.net The development of flow microreactor systems also presents a promising avenue for creating more efficient, versatile, and sustainable synthesis processes for tert-butyl esters. rsc.org

| Synthesis Method | Key Features | Reported Yield/Conversion | Source |

| Conventional Industrial Method | Reaction of tert-butyl alcohol with diketene. | High yields, accessible starting materials. | |

| Amine-Catalyzed Method | Uses fatty amine or tertiary amine catalysts. google.com | >94% product yield; 100% diketene conversion. google.com | google.com |

| Flow Microreactor System | Direct introduction of the tert-butoxycarbonyl group. rsc.org | More efficient and sustainable compared to batch processes. rsc.org | rsc.org |

Exploration of Novel Catalytic Systems for tert-Butyl Acetoacetate Transformations

The reactivity of this compound's keto and ester functional groups allows it to participate in a wide range of chemical reactions. A significant area of research is the discovery of novel catalysts that can mediate these transformations with high efficiency and selectivity.